molecular formula C23H28N4O6 B1609396 Tyrosyl-alanyl-glycyl-phenylalanine CAS No. 67706-17-6

Tyrosyl-alanyl-glycyl-phenylalanine

Cat. No. B1609396
CAS RN: 67706-17-6
M. Wt: 456.5 g/mol
InChI Key: AOXITOVWUAKZHT-CCKFTAQKSA-N
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Description

“Tyrosyl-alanyl-glycyl-phenylalanine” is a tetrapeptide composed of the amino acids tyrosine, alanine, glycine, and phenylalanine. Each of these amino acids plays a crucial role in protein synthesis .


Synthesis Analysis

The synthesis of such peptides typically involves the process of translation, where amino acids are linked together by peptide bonds in a sequence determined by messenger RNA (mRNA). The enzymes known as aminoacyl-tRNA synthetases play a key role in this process .


Molecular Structure Analysis

The molecular structure of a peptide like “Tyrosyl-alanyl-glycyl-phenylalanine” would be determined by the specific sequence and properties of its constituent amino acids .


Chemical Reactions Analysis

The chemical reactions involving this peptide would likely involve the formation and breaking of peptide bonds, as well as potential modifications to the amino acid side chains .


Physical And Chemical Properties Analysis

The physical and chemical properties of this peptide would be influenced by factors such as its size, charge, hydrophobicity, and the specific properties of its constituent amino acids .

Mechanism of Action

The mechanism of action of a peptide like “Tyrosyl-alanyl-glycyl-phenylalanine” would depend on its specific biological function, which could vary widely depending on the context .

Safety and Hazards

As with any chemical substance, appropriate safety measures should be taken when handling this peptide. This might include avoiding inhalation or contact with skin or eyes .

Future Directions

The study of peptides like “Tyrosyl-alanyl-glycyl-phenylalanine” could have many potential future directions, including further investigation of their synthesis, structure, and function, as well as their potential applications in areas such as medicine and biotechnology .

properties

IUPAC Name

(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6/c1-14(26-22(31)18(24)11-16-7-9-17(28)10-8-16)21(30)25-13-20(29)27-19(23(32)33)12-15-5-3-2-4-6-15/h2-10,14,18-19,28H,11-13,24H2,1H3,(H,25,30)(H,26,31)(H,27,29)(H,32,33)/t14-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXITOVWUAKZHT-CCKFTAQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987051
Record name N-{2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxypropylidene)amino]-1-hydroxyethylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosyl-alanyl-glycyl-phenylalanine

CAS RN

67706-17-6
Record name Tyrosyl-alanyl-glycyl-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067706176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxypropylidene)amino]-1-hydroxyethylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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